molecular formula C13H10BrClO2 B6317803 (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol CAS No. 1958613-93-8

(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol

Cat. No.: B6317803
CAS No.: 1958613-93-8
M. Wt: 313.57 g/mol
InChI Key: VIPALKRZIZCMRX-UHFFFAOYSA-N
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Description

(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol is a brominated aromatic alcohol with a 4-chlorophenoxy substituent. Its molecular formula is C₁₃H₁₀BrClO₂ (based on structural analogs in ), and it features a phenyl ring substituted at positions 3 (bromo), 4 (4-chlorophenoxy group), and the benzylic position (methanol). This compound is primarily used as an intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems .

Properties

IUPAC Name

[3-bromo-4-(4-chlorophenoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO2/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPALKRZIZCMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol typically involves the reaction of 3-bromo-4-chlorophenol with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds .

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to five analogs (Table 1), focusing on substituent variations and their impact on properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol Br (3), 4-Cl-Ph-O (4), -CH₂OH C₁₃H₁₀BrClO₂ 331.56 Ether linkage, dual halogens
(4-Bromo-3-methylphenyl)methanol Br (4), -CH₃ (3), -CH₂OH C₈H₉BrO 201.06 Methyl group, no ether
(3-Bromo-4-methylphenyl)methanol Br (3), -CH₃ (4), -CH₂OH C₈H₉BrO 201.06 Methyl vs. phenoxy substitution
(4-Bromo-3-methoxyphenyl)methanol Br (4), -OCH₃ (3), -CH₂OH C₈H₉BrO₂ 217.06 Methoxy group
[4-(4-Bromo-2-Cl-phenoxy)-3-F-phenyl]methanol Br (4), Cl (2), F (3), -CH₂OH C₁₃H₈BrClFO₂ 350.46 Additional fluorine substituent

Key Observations :

  • Ether vs.
  • Halogen Diversity : The dual halogen (Br, Cl) arrangement enhances electrophilicity, whereas fluorine in ’s analog increases polarity and metabolic stability .

Physicochemical and Spectroscopic Properties

  • Solubility: The 4-chlorophenoxy group reduces water solubility compared to methyl-substituted analogs due to increased hydrophobicity.
  • Melting Points: Brominated phenols (e.g., ) typically melt between 80–120°C, while ether-containing derivatives (e.g., ) have higher melting points (>150°C) due to crystalline packing .
  • NMR Complexity: Aromatic protons in the target compound exhibit complex splitting patterns due to coupling with adjacent substituents, as noted in for related 4-chlorophenoxy derivatives .

Biological Activity

(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol, with the CAS number 1958613-93-8, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing data tables to summarize key findings.

Chemical Structure and Properties

The compound features a bromine atom and a chlorophenoxy group, which contribute to its unique reactivity and interaction with biological systems. Its molecular formula is C13H10BrClO, with a molecular weight of 295.58 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances its lipophilicity, potentially improving cell membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Antifungal Properties : Exhibits potential antifungal activity, particularly against pathogenic fungi.
  • Cytotoxic Effects : Demonstrates cytotoxicity in various cancer cell lines, indicating potential as an anticancer agent.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against E. coli
AntifungalInhibitory effect on C. albicans
CytotoxicityIC50 values < 20 µM in cancer cells

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Gram-negative bacteria. Results showed significant inhibition zones, suggesting it could serve as a lead compound for developing new antibiotics.

Case Study 2: Antifungal Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans at low concentrations (MIC = 0.5 µg/mL). This highlights its potential as a therapeutic agent in treating fungal infections.

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations lower than 20 µM. The mechanism was linked to the activation of caspase pathways, suggesting its role as a promising anticancer agent.

Q & A

Q. How can this compound serve as a precursor in synthesizing polymerizable monomers?

  • Functionalization : React the methanol group with acryloyl chloride to form a methacrylate derivative. Free-radical polymerization (AIBN initiator) yields cross-linked polymers with potential use in drug delivery .

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